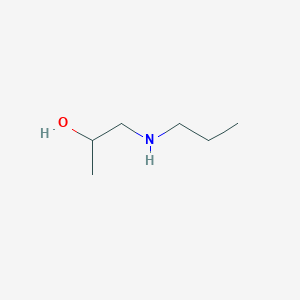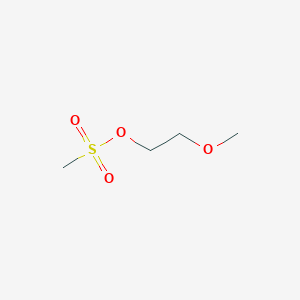
Tetrahydro-2H-pyran-4-ol
Übersicht
Beschreibung
Synthesis Analysis
Tetrahydro-2H-pyran-4-ol and related compounds can be synthesized through multiple methods. For example, 2-(4-Ethoxyphenlytelluromethyl)tetrahydro-2H-pyran (L-1) has been synthesized by reacting in situ generated ArTe-Na+ with an appropriate organic halide, showcasing the versatility in the synthesis of tetrahydro-2H-pyran derivatives through organometallic intermediates (Singh et al., 2001). Another method involves a one-pot synthesis of tetrahydrobenzo[b]pyrans from dimedone, aldehydes, and active methylene compounds using NH4Al(SO4)2·12H2O (Alum) as a catalyst, indicating the efficiency of one-pot synthesis in creating tetrahydro-2H-pyran derivatives (Mohammadi et al., 2017).
Molecular Structure Analysis
The molecular structure of Tetrahydro-2H-pyran-4-ol derivatives is characterized by spectroscopic methods, including NMR and crystallography. For instance, the crystal structures of certain complexes derived from tetrahydro-2H-pyran ligands have been determined, providing insight into the bonding through tellurium in organometallic complexes and the geometrical arrangements in these molecules (Bali et al., 2006).
Chemical Reactions and Properties
Tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For example, its derivatives participate in complexation reactions with metals such as Ru(II), Cu(I), and Hg(II), demonstrating the compound's versatility in forming coordination complexes (Singh et al., 2001). Additionally, the synthesis of tetrahydro-2-(2-propynyloxy)-2H-pyran illustrates Markownikov Addition, protecting groups, and advanced NMR phenomena, emphasizing the compound's role in educational and experimental organic chemistry (Brisbois et al., 1997).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Tetrahydro-2H-pyran-4-ol is often used as a solvent in organic synthesis .
- It can promote various organic reactions, including oxidation reactions and esterification reactions .
Preparation of Certain Drugs, Coatings, and Dyes
Quantitative Analysis of 3-Hydroxytetrahydropyran
- Tetrahydro-4-pyranol (4-Hydroxytetrahydropyran) was used in the quantitative analysis of 3-hydroxytetrahydropyran (3-HTHP) .
Use as a Protecting Group in Organic Synthesis
- Tetrahydro-2H-pyran-4-ol, specifically the 2-tetrahydropyranyl (THP) group, is commonly used as a protecting group for alcohols .
- Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers. These ethers are resilient to a variety of reactions .
- The alcohol can later be restored by acid-catalyzed hydrolysis. This hydrolysis reforms the parent alcohol as well as 5-hydroxypentanal .
Use in Consumer Products
- Tetrahydro-2H-pyran-4-ol is used in a variety of consumer products, including washing & cleaning products, air care products, biocides (e.g., disinfectants, pest control products), perfumes and fragrances, polishes and waxes, and cosmetics and personal care products .
Use in the Synthesis of 2H-Pyrans
- Tetrahydro-2H-pyran-4-ol is involved in the synthesis of 2H-Pyrans .
- The nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes is discussed, and the most versatile synthetic methods reported in recent literature to access to 2HPs are described .
Use in the Production of Chemicals
- Tetrahydro-2H-pyran-4-ol can be used in the production of certain chemicals .
- It is a colorless liquid with a special odor and can dissolve in water and organic solvents such as ethanol and ether .
- It is relatively stable at room temperature, but it may decompose when exposed to high temperatures, sunlight, or oxygen .
Safety And Hazards
Tetrahydro-2H-pyran-4-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed or inhaled . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this chemical .
Eigenschaften
IUPAC Name |
oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYJGUNNJIDROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174921 | |
| Record name | Tetrahydro-4H-pyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2H-pyran-4-ol | |
CAS RN |
2081-44-9 | |
| Record name | Tetrahydro-2H-pyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2081-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4H-pyran-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002081449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-4H-pyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-4H-pyran-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAHYDRO-4H-PYRAN-4-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ9W8N9YQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Imidazo[1,2-a]pyridin-3-yl-4-[10-(piperidine-1-carbonyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-3-yl]pyrrole-2,5-dione](/img/structure/B41134.png)


![4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol](/img/structure/B41139.png)

